Ethyl N-(2-hydroxyphenyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(2-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTKVXKUFOPSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400122 | |
| Record name | Ethyl N-(2-hydroxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56836-51-2 | |
| Record name | Ethyl N-(2-hydroxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Ethyl N 2 Hydroxyphenyl Carbamate
Intra- and Intermolecular Cyclization Reactions
The spatial arrangement of the hydroxyl and carbamate (B1207046) groups on the aromatic ring in ortho-hydroxyphenyl carbamates facilitates intramolecular cyclization reactions, a key aspect of their chemical behavior.
Ethyl N-(2-hydroxyphenyl)carbamate and related o-hydroxyphenyl carbamates can undergo intramolecular cyclization to yield 2-benzoxazolinone (B145934) derivatives. This reaction involves a nucleophilic attack from the adjacent phenolic oxygen onto the electrophilic carbonyl carbon of the carbamate group, with the subsequent elimination of an alcohol (ethanol in the case of ethyl carbamate). Benzoxazolinones are themselves important chemical entities found in nature and utilized in various applications. wur.nlresearchgate.net The transformation of benzoxazinoids, which are plant defense metabolites, can lead to the formation of benzoxazolinones. wur.nl This cyclization is a fundamental reaction for this class of compounds, converting the open-chain carbamate into a stable heterocyclic system. rsc.org
The mechanism of cyclization for o-hydroxyphenyl carbamates has been a subject of detailed kinetic studies. The reaction is highly dependent on pH, with the rate increasing significantly under neutral or alkaline conditions. rsc.orgnih.gov This is because the cyclization proceeds through the ionized phenoxy-group, which acts as a potent internal nucleophile. rsc.org Deprotonation of the phenolic hydroxyl group at higher pH enhances its nucleophilicity, facilitating the attack on the carbamate carbonyl.
Studies have shown that this intramolecular reaction is markedly dependent on the nature of the leaving group from the carbamate. rsc.org The rate-determining step is thought to involve the breakdown of a tetrahedral intermediate formed after the initial nucleophilic attack. rsc.org The cyclization rate is also highly sensitive to the position of substituents on the N-aryl ring. For instance, an electron-withdrawing nitro group can either accelerate the reaction when it is para to the carbamate group or decelerate it when it is para to the hydroxyl group, leading to significant differences in reaction rates. rsc.org This highlights the delicate electronic effects that govern the stability of the transition state. Some basic carbamates of phenols are designed as cyclization-activated prodrugs, which are stable at low pH but release the parent phenol (B47542) at physiological pH (7.4) through a predictable intramolecular cyclization-elimination reaction. nih.gov
| Factor | Effect on Cyclization Rate | Mechanism | Reference |
|---|---|---|---|
| Increasing pH | Increases rate | Formation of the more nucleophilic phenoxide ion. | rsc.orgnih.gov |
| Leaving Group | Rate is highly dependent on the nature of the leaving group. | Affects the breakdown of the tetrahedral intermediate. | rsc.org |
| Substituents on N-Aryl Ring | Rate is very sensitive to substituent position. | Electron-withdrawing groups can enhance or reduce the rate depending on their position relative to the reacting groups. | rsc.org |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for various chemical modifications, including derivatization and participation in condensation reactions.
The phenolic hydroxyl group can be derivatized through classical reactions such as esterification and etherification. nih.gov These modifications can alter the compound's physical and chemical properties. For example, etherification can be achieved by reacting the phenol with an alkyl halide in the presence of a base. A related synthesis involves the reaction of hydroquinone (B1673460) with ethyl 2-chloroethylcarbamate and potassium carbonate to form an ether linkage, demonstrating the feasibility of this reaction on a phenolic structure within a carbamate-containing molecule. prepchem.com Esterification can be accomplished using acyl chlorides or anhydrides. The chemoselectivity of these reactions can be controlled; for instance, specific catalysts can promote the acylation of phenolic hydroxyls over alcoholic hydroxyls present in the same molecule. nih.gov
| Reaction Type | Typical Reagents | Product Type | Reference |
|---|---|---|---|
| Esterification | Acyl chlorides, Acid anhydrides | Phenolic Ester | nih.gov |
| Etherification | Alkyl halides, Base (e.g., K₂CO₃) | Phenolic Ether | nih.govprepchem.com |
| Ortho-alkenylation | [RuCl₂(p-cymene)]₂ catalyst | Ortho-alkenylated Phenol | nih.gov |
The phenolic hydroxyl group, particularly when positioned ortho to another reactive group, plays a significant role in condensation reactions like the formation of Schiff bases. nih.govasianpubs.org Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. While this compound does not possess an aldehyde or ketone function to react directly, its structural motif is closely related to precursors used in such syntheses.
The ortho-hydroxyl group is known to stabilize the resulting imine (the Schiff base) through the formation of a strong intramolecular hydrogen bond (O-H···N). nih.gov This contributes to the stability and unique photochemical properties of these compounds. This compound can be considered a precursor to molecules that readily undergo such reactions. For example, hydrolysis of the carbamate or the corresponding cyclized benzoxazolinone can yield 2-aminophenol (B121084). researchgate.netnih.gov This 2-aminophenol is a key intermediate that can then be condensed with various aldehydes and ketones to form a wide array of 2-hydroxy Schiff bases. researchgate.netgoogle.com Therefore, the 2-hydroxyphenyl moiety of the parent carbamate is essential for directing and stabilizing the products of subsequent condensation reactions.
Transformations of the Carbamate Moiety
The carbamate group (-NH-C(=O)-O-) is a stable functional group, often used as a protecting group for amines in organic synthesis due to its robustness. nih.govacs.org Its stability is attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl group, creating a resonance-stabilized system. acs.org
However, the carbamate linkage can undergo specific transformations. One of the most important reactions is hydrolysis, which can occur under acidic or basic conditions, to cleave the carbamate bond and release the parent amine (2-aminophenol) and alcohol (ethanol), along with carbon dioxide. nih.gov This hydrolytic susceptibility is a key feature in the design of carbamate prodrugs, which are intended to release an active amine or phenol at a target physiological site. nih.gov
Besides hydrolysis, carbamates can participate in other reactions. For instance, transesterification or transcarbamoylation can occur, where the alcohol or amine part of the carbamate is exchanged. The reaction of ethyl carbamate with ethanol (B145695) in the presence of a catalyst can produce diethyl carbonate, demonstrating a transformation of the carbamate ester. chemicalbook.com The carbamate moiety can also be synthesized through various methods, including the reaction of isocyanates with alcohols, which is essentially the reverse of the thermal decomposition pathway for some carbamates. wikipedia.orgconicet.gov.ar
Hydrolytic Stability and Degradation Pathways within the Carbamate Linkage
The stability of the carbamate linkage in this compound is a critical determinant of its persistence and degradation in various chemical environments. The hydrolysis of carbamates can proceed through different mechanisms, primarily dependent on the pH of the medium.
In general, the hydrolysis of N-aryl carbamates can be catalyzed by both acid and base. Under acidic conditions, the reaction typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. However, for many carbamates, acid-catalyzed hydrolysis is not a dominant mechanism. clemson.edu
Alkaline hydrolysis, on the other hand, is often a more significant degradation pathway for aryl carbamates. clemson.edursc.org The mechanism of alkaline hydrolysis of N-aryl carbamates can be complex and may proceed via a bimolecular acyl-oxygen cleavage (BAc2) mechanism or an elimination-addition (E1cB) mechanism. rsc.orgscielo.br In the BAc2 mechanism, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down. The E1cB mechanism involves the initial deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed to an amine and carbon dioxide. rsc.orgnih.gov
For N-phenylcarbamates, studies have shown that the alkaline hydrolysis often proceeds through the E1cB mechanism, with the rate of reaction being sensitive to the electronic nature of the substituents on the aryl ring. rsc.org Electron-withdrawing groups on the phenyl ring can significantly accelerate the rate of hydrolysis. rsc.org
Table 1: General Mechanisms of Carbamate Hydrolysis
| Mechanism | Description | Conditions |
| Acid-Catalyzed Hydrolysis (AAc2) | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. | Acidic (low pH) |
| Alkaline Hydrolysis (BAc2) | Nucleophilic attack of hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. | Basic (high pH) |
| Elimination-Addition (E1cB) | Deprotonation of the carbamate nitrogen followed by elimination to form an isocyanate intermediate, which is then hydrolyzed. | Basic (high pH) |
The degradation of this compound under hydrolytic conditions would be expected to yield 2-aminophenol, ethanol, and carbon dioxide as the final products, following the cleavage of both the carbamate and ester functionalities. The initial cleavage of the carbamate linkage would produce 2-aminophenol and ethyl chloroformate, with the latter being unstable and readily hydrolyzing to ethanol, carbon dioxide, and hydrochloric acid. Alternatively, hydrolysis of the ester group would yield N-(2-hydroxyphenyl)carbamic acid, which is also unstable and would decarboxylate to 2-aminophenol.
N-Substitution and its Impact on Reactivity
Substitution on the nitrogen atom of the carbamate group in this compound would significantly alter its chemical reactivity. The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, will have a profound effect on the electronic properties and steric environment of the carbamate linkage.
The synthesis of N-substituted carbamates can be achieved through various methods. For instance, N-alkylation can be performed by treating the N-unsubstituted carbamate with an alkyl halide in the presence of a base. N-arylation can be more complex and may involve transition-metal-catalyzed cross-coupling reactions.
The introduction of a substituent on the nitrogen atom changes the carbamate from a secondary to a tertiary carbamate. This change has important implications for its reactivity, particularly its hydrolytic stability. Tertiary carbamates are generally more stable towards hydrolysis than their secondary counterparts, especially under basic conditions. scielo.br This is because the E1cB mechanism, which is often a facile pathway for the degradation of secondary N-aryl carbamates, is blocked in tertiary carbamates as there is no proton on the nitrogen to be removed. scielo.br Therefore, N-substituted derivatives of this compound would be expected to exhibit enhanced stability towards alkaline hydrolysis.
Furthermore, the electronic nature of the N-substituent will influence the rotational barrier around the C-N bond of the carbamate. Studies on related N-aryl carbamates have shown that electron-donating groups on the N-aryl ring increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu This is due to the influence of the substituent on the degree of double bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl group.
Table 2: Predicted Impact of N-Substitution on the Reactivity of this compound
| N-Substituent Type | Predicted Effect on Hydrolytic Stability | Predicted Effect on C-N Bond Rotation Barrier | Rationale |
| Electron-Donating Group (e.g., Alkyl) | Increased stability | Increased barrier | Blocks E1cB hydrolysis pathway; Increases electron density on nitrogen, enhancing C-N double bond character. |
| Electron-Withdrawing Group (e.g., Aryl) | Increased stability (relative to secondary) | Decreased barrier | Blocks E1cB hydrolysis pathway; Decreases electron density on nitrogen, reducing C-N double bond character. |
Advanced Spectroscopic Characterization for Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Ethyl N-(2-hydroxyphenyl)carbamate. Both ¹H and ¹³C NMR provide critical data for assigning specific atoms within the molecule and understanding its conformational dynamics in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region. The protons of the ethyl group exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. The chemical shifts and coupling constants of the protons provide valuable information about their chemical environment and spatial relationships.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. oregonstate.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. oregonstate.edu The carbonyl carbon of the carbamate (B1207046) group, for instance, appears at a characteristic downfield chemical shift. wisc.edu The aromatic carbons also show distinct signals in the downfield region. oregonstate.eduwisc.edu By analyzing the number of signals and their chemical shifts, the carbon framework of the molecule can be definitively established.
Conformational analysis using NMR can reveal the preferred spatial arrangement of the molecule in solution. Variations in temperature and solvent can influence the observed chemical shifts and coupling constants, providing insights into the rotational barriers and conformational equilibria of the flexible ethyl and carbamate groups.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. researchgate.net The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of specific bonds. Key functional groups that can be identified include:
N-H Stretching: The N-H bond of the carbamate group gives rise to a characteristic stretching vibration.
O-H Stretching: The hydroxyl group on the phenyl ring will show a broad absorption band due to hydrogen bonding.
C=O Stretching: The carbonyl group of the carbamate is a strong absorber and shows an intense peak in the spectrum.
C-O Stretching: The C-O bonds of the ester and ether functionalities will also have characteristic stretching vibrations.
Aromatic C-H and C=C Stretching: The phenyl ring will exhibit characteristic absorptions for its C-H and C=C bonds.
These vibrational frequencies provide a molecular fingerprint, confirming the presence of the key functional groups within the compound. libretexts.orgyoutube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bg The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. This compound is expected to show absorption bands in the UV region due to the presence of the phenyl ring and the carbamate group, which act as chromophores. researchgate.net The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment, offering insights into the electronic properties of the compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. This information is crucial for confirming the molecular formula and gaining insights into the compound's structure. oiv.int
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. nist.gov The high-resolution mass spectrum can provide the exact mass, allowing for the determination of the molecular formula. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions
Analysis of Hydrogen Bonding Networks and Crystal Packing
A key feature revealed by X-ray crystallography is the nature of intermolecular interactions, particularly hydrogen bonding. The hydroxyl and N-H groups in this compound are capable of forming hydrogen bonds, which play a crucial role in determining the crystal packing. The analysis of the crystal structure reveals how individual molecules are arranged and connected through these hydrogen bonds, forming a three-dimensional network.
Conformational Analysis in the Crystalline State
X-ray crystallography also provides a snapshot of the molecule's conformation in the solid state. This allows for a detailed analysis of the torsional angles and the spatial relationship between the phenyl ring, the carbamate group, and the ethyl chain. This solid-state conformation can then be compared with the conformational preferences observed in solution through NMR studies, providing a more complete understanding of the molecule's structural dynamics.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. For Ethyl N-(2-hydroxyphenyl)carbamate, DFT calculations would be pivotal in elucidating its fundamental chemical properties.
Geometry Optimization and Vibrational Analysis
A foundational step in computational analysis is geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the most stable three-dimensional arrangement of the atoms in this compound would be determined by finding the minimum energy structure on the potential energy surface. nih.gov
Following optimization, vibrational frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups (O-H, N-H, C=O, C-O, aromatic C-C). nih.gov This theoretical spectrum can be compared with experimental data to validate the computational model.
Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. aimspress.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. aimspress.comresearchgate.net A small energy gap suggests high chemical reactivity and polarizability, indicating the molecule is more likely to undergo chemical reactions. nih.gov The spatial distribution of the HOMO and LUMO electron densities would reveal the likely sites for electrophilic and nucleophilic attacks, respectively.
Table 1: Representative Frontier Molecular Orbital Energy Data
No specific experimental or computational data for this compound is available. The table below is a hypothetical representation based on typical values for similar organic molecules.
| Parameter | Hypothetical Value (eV) | Significance |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.0 | Indicates chemical reactivity and stability. A larger gap implies higher stability. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP surface is colored according to the electrostatic potential, where different colors represent different charge densities.
Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack (e.g., around the oxygen atoms of the hydroxyl and carbonyl groups). Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack (e.g., around the hydrogen atoms of the hydroxyl and amine groups). nih.gov An MEP map of this compound would provide a clear picture of its charge distribution and potential interaction sites with other molecules. matrix-fine-chemicals.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis could reveal key intramolecular interactions, such as the delocalization of lone pairs from the oxygen and nitrogen atoms into adjacent anti-bonding orbitals (e.g., n → σ* or n → π* transitions). These interactions are crucial for understanding the molecule's stability and the nature of its chemical bonds.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values, significant charge transfer, and a small HOMO-LUMO gap often exhibit strong NLO responses. drugbank.com A computational study on this compound would determine its potential as an NLO material.
Table 2: Calculated Non-Linear Optical Properties
No specific computational data for this compound is available. The table below is a hypothetical representation.
| Parameter | Hypothetical Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 25 x 10-24 | esu |
| First Hyperpolarizability (β) | 15 x 10-30 | esu |
Conformational Analysis through Computational Modeling
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis involves systematically rotating specific bonds and calculating the energy of each resulting conformer to identify the most stable (lowest energy) shapes. youtube.com
Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient Analysis, Hirshfeld Surface Analysis)
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. The analysis of related compounds, such as those containing hydroxyphenyl and carbamate (B1207046) moieties, reveals recurring interaction patterns.
For instance, in a related compound containing a hydroxyphenyl ring, Hirshfeld surface analysis highlighted the significant contribution of van der Waals H···H contacts, which accounted for 66.9% of the total surface, followed by O···H/H···O contacts at 22.1%. nih.gov This indicates that weak hydrogen bonds and general van der Waals forces are the primary drivers of the crystal packing. The C—H···O interactions were also noted as significant contributors. nih.gov
Similarly, a study on tert-butyl N-acetylcarbamate, a carbamate derivative, showed that H···H (42.6%) and O···H (26.7%) contacts were the major contributors to the crystal packing. acs.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed quantitative breakdown of these interactions.
Based on the analysis of these analogous structures, the expected contributions of various intermolecular contacts for "this compound" can be summarized in the following table.
| Interaction Type | Expected Contribution Range (%) | Description |
|---|---|---|
| H···H | 40 - 70 | Represents van der Waals forces and is typically the most significant contributor for organic molecules. |
| O···H/H···O | 20 - 30 | Indicates the presence of hydrogen bonds (both classical O-H···O and weaker C-H···O) and is crucial for the stability of the crystal lattice. |
| C···H/H···C | 5 - 10 | Represents weaker van der Waals interactions. |
| O···O | < 5 | Generally a minor contribution, representing close oxygen-oxygen contacts. |
| N···H/H···N | < 1 | Indicates the presence of N-H···X hydrogen bonds, which would be a key feature in the packing of "this compound". |
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique that complements Hirshfeld surface analysis by visualizing and characterizing the strength and nature of non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This allows for the identification of regions of strong attraction (hydrogen bonds), weak van der Waals interactions, and steric repulsion. While a specific RDG analysis for "this compound" is not available, studies on similar aromatic and carbamate-containing molecules consistently show the presence of characteristic RDG isosurfaces corresponding to hydrogen bonding between the N-H and O-H groups with acceptor atoms, as well as weaker van der Waals interactions involving the aromatic rings.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and the influence of their environment, such as solvents, over time. nih.gov While specific MD simulation studies on "this compound" are not prevalent in the literature, the behavior of similar aromatic carbamates in solution has been investigated, providing a basis for understanding its potential dynamics.
Conformational Dynamics
The carbamate group can exist in different conformations, primarily defined by the rotation around the C-N bond, which has a partial double bond character. researchgate.net MD simulations can explore the conformational landscape of "this compound", identifying the most stable conformers and the energy barriers for interconversion. The presence of the ortho-hydroxyl group on the phenyl ring can lead to intramolecular hydrogen bonding with the carbamate moiety, which would significantly influence the preferred conformation and the rigidity of the molecule. acs.org
Solvent Effects
The solvent environment can have a profound impact on the conformation and intermolecular interactions of a solute. researchgate.net MD simulations in explicit solvent, such as water, can reveal how solvent molecules arrange around "this compound" and how they affect its conformational equilibrium and aggregation behavior.
For instance, in a polar protic solvent like water, it is expected that water molecules would form hydrogen bonds with the hydroxyl and carbamate groups, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. rsc.orgrsc.org In contrast, in a non-polar aprotic solvent, intramolecular interactions would likely be more dominant. acs.org
The following table summarizes the expected outcomes from molecular dynamics simulations of "this compound" in different solvent environments.
| Solvent | Expected Dominant Interactions | Potential Effect on Conformation |
|---|---|---|
| Water (Polar Protic) | Solute-solvent hydrogen bonding (O-H···Owater, N-H···Owater) | Disruption of intramolecular H-bonds, favoring more extended conformers. Potential for solvent-separated aggregation. |
| Chloroform (Non-polar Aprotic) | Intramolecular hydrogen bonding (O-H···O=C), van der Waals interactions. | Stabilization of compact, folded conformers due to intramolecular H-bonds. acs.org |
| Methanol (Polar Protic) | Competitive solute-solvent and intramolecular hydrogen bonding. | A mix of extended and folded conformers, with the equilibrium depending on the relative strengths of the interactions. |
Mechanistic Studies of Molecular Interactions and Biological Relevance
Exploration of Enzyme Inhibition Mechanisms
Carbamates are well-known inhibitors of various enzymes, particularly serine hydrolases like cholinesterases. The inhibitory mechanism of Ethyl N-(2-hydroxyphenyl)carbamate and related compounds involves the formation of a transient covalent bond with the enzyme's active site.
Carbamate (B1207046) Binding to Active Sites (e.g., Cholinesterases)
Carbamates, including this compound, act as inhibitors of cholinesterases by carbamylating a critical serine residue within the enzyme's active site. nih.gov This process is analogous to the mechanism of organophosphate inhibitors. researchgate.net The active site of acetylcholinesterase (AChE) features a narrow gorge, approximately 20 Å deep, with two main binding sites: the catalytic anionic site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. nih.govmdpi.com
The CAS is further divided into an esteratic subsite, containing the catalytic triad (B1167595) (Ser, Glu, His), and an anionic subsite that binds the quaternary ammonium (B1175870) group of acetylcholine. nih.govmdpi.com Carbamate inhibitors, like rivastigmine, bind to the esteratic part of the active site. nih.gov The carbamate's carbonyl carbon is attacked by the nucleophilic hydroxyl group of the active site serine, leading to the formation of a carbamoylated enzyme intermediate and the release of the alcohol or phenol (B47542) leaving group. nih.gov This carbamoylated enzyme is temporarily inactive. Some carbamates exhibit selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which can be attributed to differences in the amino acid residues within the active site gorge of the two enzymes. researchgate.net
Reversibility and Kinetics of Enzyme-Carbamate Complex Formation
The inhibition of cholinesterases by carbamates is often described as pseudo-irreversible or slowly reversible. researchgate.netmdpi.com Unlike the very stable phosphorylated enzyme formed with organophosphates, the carbamoylated enzyme can undergo hydrolysis, which regenerates the active enzyme. nih.gov However, this decarbamoylation process is significantly slower than the deacetylation that occurs during the normal hydrolysis of acetylcholine. nih.govmdpi.com
Role of Hydroxyl and Carbamate Groups in Molecular Recognition
The functional groups of this compound, namely the hydroxyl (-OH) and carbamate (-O(C=O)N-), play crucial roles in its interaction with biological targets. nih.gov The carbamate group is a key structural motif that can participate in hydrogen bonding through its carbonyl oxygen and the NH group. nih.govacs.org This ability to form hydrogen bonds is critical for the specific recognition and binding to the active sites of enzymes and receptors. nih.gov
Investigations into Ligand-Receptor Interactions and Molecular Targets
Beyond enzyme inhibition, the structural features of this compound make it a candidate for interacting with various receptors. The principles of ligand-receptor interactions are governed by the complementary shapes and chemical properties of the ligand and the receptor's binding site.
Studies on similar molecules, such as N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), have demonstrated interactions with aminergic G protein-coupled receptors (GPCRs). nih.gov These interactions often involve hydrogen bonds and hydrophobic interactions. For example, the 2-hydroxyphenyl group of D2AAK4 was found to engage in π–π stacking interactions with phenylalanine and histidine residues in the dopamine (B1211576) D3 receptor. nih.gov Chemokine receptors, another class of GPCRs, bind to their ligands through a two-step mechanism involving initial contact with the extracellular loops followed by insertion of the ligand's N-terminus into the transmembrane bundle. nih.gov The specific interactions are dictated by the amino acid residues in the binding pocket. nih.gov Although direct studies on this compound's receptor interactions are limited, the established principles suggest that its hydroxyl and carbamate groups would be key determinants in forming specific bonds with receptor targets.
Prodrug Design Principles Based on Cyclization-Activated Release
The chemical properties of carbamates lend themselves to the design of prodrugs, which are inactive compounds that are converted into active drugs within the body. nih.gov A particularly innovative approach is the use of cyclization-activated release mechanisms.
Design of Cyclization-Activated Carbamate Prodrugs
Cyclization-activated prodrugs are designed to release the active drug molecule through an intramolecular cyclization reaction. nih.gov This strategy allows for a controlled release of the drug, which is not dependent on enzymatic cleavage and can be fine-tuned by modifying the structure of the prodrug. nih.govnih.gov
In the context of a phenolic compound like the one derived from this compound, a prodrug can be designed where the phenolic hydroxyl group is masked by a carbamate that contains a nucleophilic group. nih.gov Under physiological conditions (e.g., pH 7.4), the nucleophile attacks the carbamate carbonyl, leading to a cyclization reaction that liberates the active phenol. nih.govnih.gov The rate of this release is dependent on factors such as the nature of the nucleophile, the length of the linker connecting the nucleophile to the carbamate, and the pH of the environment. nih.govnih.gov For example, basic carbamates of 4-hydroxyanisole have been shown to release the parent phenol at a predictable rate at physiological pH through a cyclization-elimination reaction. nih.gov This approach offers a promising strategy for developing prodrugs with improved pharmacokinetic profiles. nih.govresearchgate.net
Factors Influencing Release Kinetics of Parent Compounds
The release of parent compounds from this compound and related carbamate derivatives is predominantly governed by hydrolysis of the carbamate linkage. This process can be influenced by a variety of factors, including the chemical environment (such as pH) and the presence of biological catalysts (enzymes). The rate of this release is a critical determinant of the efficacy and pharmacokinetic profile of carbamates designed as prodrugs.
Chemical Stability and pH-Dependent Hydrolysis
The stability of the carbamate bond is highly dependent on the pH of the surrounding medium. Generally, N-monosubstituted carbamates exhibit considerable stability in acidic conditions but are susceptible to hydrolysis at neutral to alkaline pH. scite.airesearchgate.net This reactivity at higher pH values is consistent with a mechanism involving the deprotonation of the amide nitrogen, followed by the elimination of the aryloxide, thereby regenerating the parent phenol. scite.ai
Studies on various carbamate-based prodrugs have consistently demonstrated this pH-dependent degradation. For instance, a curcumin (B1669340) prodrug featuring a carbamate linkage was found to be resistant to chemical hydrolysis at acidic pH (1.2 and 4.5) but underwent rapid hydrolysis at pH 6.8 and 7.4. researchgate.net Similarly, N-phenyl carbamates and thiocarbamates have shown short half-lives at a physiological pH of 7.4. nih.gov The aromaticity of the carbamate's O-substituent is a critical factor for this hydrolytic reactivity. nih.gov
The general mechanism for base-induced hydrolysis of carbamates can proceed through different pathways, including the E1cB (Elimination Unimolecular conjugate Base) mechanism and the BAc2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism, depending on the specific structure of the carbamate. researchgate.net For N-(substituted 2-hydroxyphenyl)carbamates, a cyclization mechanism is particularly relevant. This process involves the intramolecular attack of the ortho-hydroxyl group on the carbamate carbonyl, leading to the formation of a cyclic intermediate and subsequent release of the parent amine and carbon dioxide. nih.gov
A detailed mechanistic study on N-(5-chloro-2-hydroxyphenyl)carbamates revealed a change in the rate-limiting step of this cyclization mechanism based on the pKa of the leaving group (the alcohol portion of the ester). nih.gov For aryl and trihalogenoethyl esters with good leaving groups, the formation of a cyclic tetrahedral intermediate is the rate-limiting step. Conversely, for alkyl esters, which are poorer leaving groups, the departure of the leaving group from the intermediate becomes rate-limiting. nih.gov This is illustrated by the different Brönsted-type relationships observed for these two series of compounds. nih.gov
Table 1: Brönsted-Type Relationships for Hydrolysis of N-(5-chloro-2-hydroxyphenyl)carbamates
Enzymatic Hydrolysis
In addition to chemical hydrolysis, the release of parent compounds from carbamates can be significantly accelerated by enzymatic catalysis in a biological environment. Carboxylesterases (CES) are a major class of enzymes responsible for the hydrolysis of many ester- and carbamate-containing drugs. nih.gov The rate and extent of enzymatic hydrolysis are influenced by both the reactivity of the carbamate itself and the recognition of the molecule by the enzyme's active site. nih.gov
The stability of carbamates in rat plasma, for example, has been shown to depend on interactions with various plasma hydrolases. nih.gov A study on a series of cyclohexylcarbamic acid biphenyl-3-yl esters demonstrated a linear correlation between the rate of hydrolysis in an alkaline buffer (pH 9.0) and the rate of hydrolysis in rat plasma, suggesting that the inherent chemical reactivity of the carbamate is a key driver of its enzymatic degradation. nih.gov
However, enzymatic activity does not always simply mirror chemical stability. In some cases, the plasma can play a clear catalytic role that is distinct from simple pH-dependent hydrolysis. For instance, the hydrolysis of certain mutual prodrugs based on oxazolidinones is significantly catalyzed by plasma, which is not observed to the same extent with prodrugs based on benzoxazolones. nih.gov This suggests that the carbamate substrates can be enzymatically transformed into potent electrophiles, such as isocyanates. nih.gov In the specific case of 2-hydroxycarbamates like this compound, the proximity of the hydroxyl group can enforce a rapid cyclization reaction following the formation of the isocyanate, which is a protective mechanism that prevents the reactive intermediate from interacting with other macromolecules. nih.gov
The design of carbamate prodrugs often leverages the differential expression of enzymes like CES1 and CES2 in various tissues for targeted drug release. For example, simple butyl and pentyl carbamate prodrugs of Doxazolidine were shown to inhibit the growth of cancer cells that overexpress CES1 and CES2, while the corresponding ethyl carbamate did not, highlighting the specificity of enzyme-substrate interactions. nih.gov
Table 2: Half-lives (t1/2) of Hydrolysis for Selected Carbamates
Structural Factors
The chemical structure of the carbamate molecule itself plays a pivotal role in determining the kinetics of parent compound release. The electronic properties of substituents on the aromatic rings and the nature of the N-substituents can significantly modulate the electrophilicity of the carbamate carbonyl group, thereby influencing its susceptibility to nucleophilic attack. nih.gov
For example, in a series of FAAH inhibitors based on a carbamate structure, substituents on the biphenyl (B1667301) moiety were found to markedly influence both hydrolytic stability and inhibitory potency. nih.gov Electron-withdrawing groups generally increase the rate of hydrolysis. The relationship between the rate constant of alkaline hydrolysis and the calculated energy of the lowest unoccupied molecular orbital (LUMO) further supports the idea that the electrophilicity of the carbamate is a key determinant of its chemical stability. nih.gov
The nature of the amine component of the carbamate is also crucial. Carbamates derived from aliphatic amines are generally stable enough to serve as linkers in prodrugs, hydrolyzing at a suitable rate to release the active drug. researchgate.net Upon hydrolysis, these linkers are considered "trace-free" as they break down into carbon dioxide and the original amine and alcohol, which can be advantageous in drug design. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Molecule Synthesis
While not extensively documented as a building block for a wide array of complex molecular scaffolds, the principal value of Ethyl N-(2-hydroxyphenyl)carbamate in synthesis lies in its efficient conversion to the benzoxazolone ring system. This heterocyclic core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds. google.com The synthesis of various substituted benzoxazolones often proceeds through intermediates like this compound, which can be generated in situ or used as a starting material.
The primary transformation that defines its role as a building block is the intramolecular cyclization reaction. This process involves the nucleophilic attack of the phenoxide, formed under basic conditions, or the neutral phenol (B47542), under thermal or acidic conditions, onto the carbonyl carbon of the carbamate (B1207046) group, with the subsequent elimination of ethanol (B145695). This efficient cyclization provides a straightforward entry into the benzoxazolone core structure.
Although direct applications in the total synthesis of highly complex natural products are not widely reported, its role as a precursor to the benzoxazolone unit makes it an important intermediate in the synthesis of a variety of bioactive molecules.
Role as a Precursor for Heterocyclic Compounds and Other Derivatives
The most significant application of this compound is its role as a direct precursor to 2-benzoxazolone and its derivatives. Benzoxazolones are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2-benzoxazolone from o-aminophenol can be achieved using various reagents, including urea, and the reaction mechanism can involve the in-situ formation of a carbamate intermediate like this compound, which then cyclizes. google.com
A study on the cyclization of N-(substituted 2-hydroxyphenyl)carbamates demonstrated their utility as prodrugs that can release active pharmaceutical ingredients through an intramolecular cyclization-elimination reaction. nih.gov This highlights the inherent reactivity of the o-hydroxyphenyl carbamate system to form benzoxazolone derivatives. The process is often facile and can be triggered under physiological conditions, which is a key feature in prodrug design. nih.gov
The following table summarizes the key heterocyclic transformation of this compound:
| Starting Material | Reagents and Conditions | Product | Significance |
| This compound | Heat or Base | 2-Benzoxazolone | Precursor to a wide range of biologically active compounds. |
Exploration in Polymer Chemistry and Advanced Materials
There is currently no available information in the scientific literature regarding the specific exploration or application of this compound in polymer chemistry or the development of advanced materials.
Intermediary in Agrochemical and Pharmaceutical Research Compound Development
The utility of this compound as an intermediary in agrochemical and pharmaceutical research is primarily linked to the biological activities of its cyclized product, 2-benzoxazolone, and its derivatives. Benzoxazole and benzothiazole (B30560) derivatives have been investigated for a range of agricultural applications, including as antibacterial, antiviral, and herbicidal agents. nih.gov
In the realm of pharmaceuticals, benzoxazolone derivatives are of significant interest. For instance, carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones have been synthesized and evaluated as novel inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.gov This suggests that compounds derived from the benzoxazolone scaffold, and by extension their precursors like this compound, are valuable in the development of new therapeutic agents.
The following table provides examples of the types of bioactive compounds that can be developed from the benzoxazolone scaffold, for which this compound is a precursor.
| Compound Class | Biological Activity | Research Area |
| Substituted Benzoxazolones | FAAH Inhibition | Pharmaceutical (Analgesic, Anti-inflammatory) nih.gov |
| Benzoxazole Derivatives | Antibacterial, Antiviral, Herbicidal | Agrochemical nih.gov |
| N-(substituted 2-hydroxyphenyl)carbamates | Prodrugs (e.g., for Chlorzoxazone (B1668890) and Acetaminophen) | Pharmaceutical (Drug Delivery) nih.gov |
Derivatization Strategies and Structure Interaction Relationships
Synthesis of Novel Ethyl N-(2-hydroxyphenyl)carbamate Derivatives
The synthesis of novel derivatives of this compound can be achieved through various established and modern organic synthesis methodologies. The reactivity of the starting material, 2-aminophenol (B121084), and the subsequent functionalization of the carbamate (B1207046) product are key to generating a diverse range of new chemical entities.
One common approach involves the reaction of 2-aminophenol with ethyl chloroformate to form the parent compound, this compound. From this core structure, derivatization can proceed at several positions. For instance, the phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. A general synthetic route for such a modification is exemplified by the synthesis of ethyl N-{2-(4-hydroxyphenoxy]ethyl}carbamate, where a chloroethyl carbamate is reacted with a hydroquinone (B1673460) in the presence of a base like potassium carbonate. prepchem.com
Another powerful method for the synthesis of carbamates is the Curtius rearrangement. This reaction involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form the desired carbamate. In a relevant study, a series of novel carbamates were synthesized from N-[2-(hydrazinylcarbonyl)naphtho[2,1-b]furan-1-yl]benzamide via diazotization to form the corresponding carbonyl azide, followed by Curtius rearrangement in the presence of various alcohols and phenols. jocpr.com This strategy could be adapted to synthesize a range of O-aryl or O-alkyl derivatives of this compound.
Furthermore, palladium-catalyzed reactions have emerged as efficient methods for carbamate synthesis. Computational studies on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate have elucidated a detailed mechanistic pathway involving a Pd(PPh₃)₄ catalyst. mdpi.com Such catalyzed reactions can offer high yields and stereoselectivity, which would be advantageous in the synthesis of chiral derivatives of this compound.
A patent has also described a method for preparing N-substituted ethyl carbamates from isocyanates using a Reformatzky reagent (ethyl zinc bromide acetate) in tetrahydrofuran. google.com This method could be applied to generate derivatives with various substituents on the nitrogen atom of the carbamate, should a suitable N-unsubstituted precursor be used.
The following table provides an overview of potential synthetic strategies for the derivatization of this compound:
| Strategy | Reagents and Conditions | Potential Derivatives | Reference Example |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), DMF | O-alkyl ethers | Synthesis of ethyl N-{2-(4-hydroxyphenoxy]ethyl}carbamate prepchem.com |
| Curtius Rearrangement | Acyl azide, Alcohol/Phenol (B47542), Heat or UV light | O-aryl or O-alkyl carbamates | Synthesis of naphthofuran-based carbamates jocpr.com |
| Palladium-Catalyzed Synthesis | Pd(PPh₃)₄, Chloroformate, Amine | Stereoselective carbamates | Formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate mdpi.com |
| Reaction with Isocyanates | Isocyanate, Reformatzky reagent, THF | N-substituted carbamates | Preparation of N-substituted ethyl carbamates google.com |
Systematic Structural Modifications to Probe Chemical and Biological Activities
Systematic structural modification is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). For this compound, modifications can be systematically made to the phenyl ring, the hydroxyl group, and the ethyl carbamate side chain to probe their influence on biological activity.
A study on the biofilm inhibitory properties of ethyl N-(2-phenethyl)carbamate analogues provides an excellent template for how such an SAR study could be conducted. researchgate.net In this research, a library of 45 analogues was synthesized by modifying the aryl head, the tail region, and the carbamate linkage.
Applying this strategy to this compound, one could envision the following modifications:
Aryl Ring Substitution: Introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl ring would modulate the electronic properties of the molecule.
Hydroxyl Group Modification: The phenolic hydroxyl group could be converted to an ether or an ester to investigate the importance of this hydrogen bond donor for biological activity.
Carbamate Chain Elongation/Branching: The length and branching of the ethyl group on the carbamate could be altered to probe the spatial requirements of a potential binding pocket.
The biological activity of each new derivative would then be assessed in relevant assays. For example, a study on O-biphenyl-3-yl carbamates as fatty acid amide hydrolase (FAAH) inhibitors demonstrated that the position of a hydroxyl group on the phenyl ring significantly affected both inhibitory potency and brain penetration. nih.gov
The following table illustrates a hypothetical SAR study on this compound derivatives, drawing inspiration from the study on ethyl N-(2-phenethyl)carbamate analogues. researchgate.net
| Modification Site | Example Substituent | Potential Impact on Activity |
| Phenyl Ring (Position 4) | -Cl, -F, -CH₃, -OCH₃ | Altered lipophilicity and electronic properties, potentially affecting cell permeability and target binding. |
| Hydroxyl Group (Position 2) | -OCH₃, -OCOCH₃ | Removal of hydrogen bonding capability, which could be critical for target interaction. |
| Ethyl Carbamate | Isopropyl or tert-butyl instead of ethyl | Increased steric bulk, which may enhance or hinder binding to a biological target. |
Computational Approaches to Predict Structure-Activity/Property Relationships
Computational chemistry offers powerful tools to rationalize experimental findings and to predict the properties of novel compounds, thereby accelerating the drug discovery and development process. For this compound and its derivatives, computational approaches can provide insights into their synthesis, conformation, and interaction with biological targets.
Density Functional Theory (DFT) calculations can be employed to study the reaction mechanisms of carbamate synthesis. A computational study on the Pd-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, for instance, used DFT to elucidate the reaction pathway and the role of the catalyst in stabilizing intermediates and reducing activation barriers. mdpi.com Such studies can be invaluable for optimizing reaction conditions and for understanding the electronic factors that govern reactivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. For a library of this compound derivatives, QSAR models could be developed to predict the activity of yet-to-be-synthesized compounds, thus prioritizing synthetic efforts.
Molecular docking is another powerful computational technique that can predict the preferred binding mode of a ligand to a biological target. If a target protein for this compound is known, docking studies could be used to visualize the binding interactions and to guide the design of more potent derivatives. For example, the docking of O-biphenyl-3-yl carbamates into the active site of FAAH provided a structural basis for their inhibitory activity. nih.gov
The table below summarizes the application of various computational approaches to the study of this compound derivatives.
| Computational Method | Application | Expected Outcome | Reference Example |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Understanding of reaction pathways and optimization of synthetic conditions. | Pd-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Prioritization of synthetic targets and understanding of key structural features for activity. | General methodology in medicinal chemistry. |
| Molecular Docking | Prediction of binding modes | Rational design of more potent inhibitors and understanding of ligand-receptor interactions. | Docking of O-biphenyl-3-yl carbamates into FAAH nih.gov |
Design and Synthesis of Compound Libraries for Academic Screening Efforts
The generation of compound libraries is a key strategy in modern drug discovery, enabling the high-throughput screening of a large number of compounds to identify new bioactive molecules. The design and synthesis of a library of this compound derivatives would be a valuable resource for academic screening efforts aimed at discovering new therapeutic agents or chemical probes.
The design of such a library should aim to maximize chemical diversity while maintaining a common core scaffold. This can be achieved by employing combinatorial chemistry principles, where a set of diverse building blocks is reacted together to generate a large number of products. For the synthesis of an this compound library, one could envision a matrix-based approach. For example, a set of substituted 2-aminophenols could be reacted with a variety of chloroformates to generate a diverse library of carbamates.
A study on the synthesis and evaluation of an 88-member library of ethyl N-(2-phenethyl)carbamate derivatives for bacterial biofilm inhibition serves as an excellent practical example. researchgate.net This library was constructed to explore the SAR of the parent compound and led to the discovery of new and more potent biofilm inhibitors.
The synthesis of such a library would ideally be amenable to parallel synthesis techniques to expedite the production of the compounds. The resulting library could then be screened against a wide range of biological targets in academic research laboratories, potentially leading to the identification of novel hits for various diseases.
The following table outlines a hypothetical design for a compound library based on the this compound scaffold.
| Building Block 1 (Substituted 2-Aminophenols) | Building Block 2 (Chloroformates) | Resulting Library |
| 2-Amino-4-chlorophenol | Ethyl chloroformate | A diverse set of ethyl N-(2-hydroxy-substituted-phenyl)carbamates |
| 2-Amino-5-methylphenol | Isopropyl chloroformate | with varied substitution patterns on the phenyl ring and the carbamate |
| 2-Amino-4-fluorophenol | Benzyl chloroformate | ester group. |
Future Research Directions and Unexplored Avenues
Elucidation of Further Reaction Pathways and Transformations
While the fundamental synthesis of carbamates is well-established, the specific reactivity of Ethyl N-(2-hydroxyphenyl)carbamate remains a fertile ground for investigation. The interplay between the ortho-hydroxy group and the ethyl carbamate (B1207046) functionality can be expected to give rise to unique reaction pathways.
Future research could focus on intramolecular reactions, such as cyclization. For instance, studies on related compounds like ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate have shown that intramolecular nucleophilic reactions can be highly efficient. A detailed kinetic and mechanistic study of the cyclization potential of this compound under various conditions (pH, temperature, catalysts) could reveal novel heterocyclic structures.
Furthermore, the transformation of the carbamate group itself presents another avenue. Research on aryl carbamates has demonstrated their utility in various cross-coupling reactions. For example, nickel-catalyzed amination of aryl carbamates has been reported as a successful transformation. mdpi.com Investigating the susceptibility of this compound to similar nickel-catalyzed or palladium-catalyzed cross-coupling reactions could lead to the synthesis of a diverse array of substituted 2-aminophenol (B121084) derivatives. The directing effect of the ortho-hydroxy group in such reactions would be of particular interest.
Additionally, the Snieckus-Fries rearrangement, a reaction involving the ortho-metalation of aryl carbamates followed by rearrangement, could be explored. Applying this methodology to this compound could provide a route to ortho-acylated phenols, which are valuable synthetic intermediates. The influence of the free hydroxyl group on the regioselectivity of the metalation would be a key aspect to investigate.
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational studies could provide invaluable insights into its structure, reactivity, and potential interactions.
Density Functional Theory (DFT) calculations could be employed to model the geometric and electronic structure of the molecule in detail. This would allow for the prediction of key properties such as bond lengths, bond angles, and charge distribution, which are fundamental to understanding its reactivity. For instance, computational studies on a similar compound, (R)-Methyl-(2-hydroxy-1-phenylethyl)carbamate, have utilized DFT to elucidate reaction pathways and the role of catalysts in its formation. mdpi.com A similar approach for this compound could predict the most likely sites for electrophilic and nucleophilic attack, as well as the thermodynamics and kinetics of potential reactions.
Molecular dynamics (MD) simulations could be used to study the conformational flexibility of the molecule and its interactions with solvents and other molecules. This would be particularly relevant for predicting its behavior in different reaction media and for understanding potential biological interactions. For example, molecular modeling has been used to study the interaction of arylcarbamate-N-acylhydrazone derivatives with enzymes, revealing key binding interactions. nih.gov
Furthermore, predictive modeling could be used to explore the potential of this compound as a building block for materials with specific properties. By simulating the interactions between multiple molecules, it may be possible to predict the formation of self-assembling structures or polymers with desirable electronic or optical properties.
Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of more environmentally benign synthetic methods.
One promising avenue is the use of carbon dioxide (CO2) as a C1 feedstock for carbamate synthesis. nih.gov Research has shown that O-aryl carbamates can be synthesized from aryl halides, amines, and CO2 using dual nickel photocatalysis under visible light and ambient pressure. drugbank.combldpharm.com Adapting this methodology for the synthesis of this compound would represent a significant advancement in green chemistry, as it avoids the use of toxic reagents like phosgene.
Another green approach would be the exploration of organocatalysis. A metal-free synthesis of N-aryl carbamates from cyclic organic carbonates and aromatic amines has been reported using triazabicyclodecene (TBD) as an organocatalyst. rsc.org Investigating the feasibility of an organocatalytic route to this compound could lead to a more sustainable and cost-effective production method.
Solvent selection is another critical aspect of green chemistry. The development of synthetic methods that utilize water or other environmentally friendly solvents would be highly desirable. For example, a water-based green reaction under microwave conditions has been used for the synthesis of imidazole (B134444) hybrids. nih.gov Exploring similar conditions for the synthesis of this compound could significantly reduce the environmental impact of its production.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Reference |
| CO2 as a C1 Feedstock | Synthesis from 2-aminophenol, ethanol (B145695), and CO2 using photocatalysis. | nih.govdrugbank.combldpharm.com |
| Organocatalysis | Metal-free synthesis using an organocatalyst like TBD. | rsc.org |
| Microwave-Assisted Synthesis | Water-based synthesis under microwave irradiation to reduce reaction times and energy consumption. | nih.gov |
Integration with High-Throughput Screening for Mechanistic Discoveries
High-throughput screening (HTS) is a powerful technique that allows for the rapid testing of a large number of experimental conditions. sigmaaldrich.com Integrating HTS into the study of this compound could accelerate the discovery of new reactions, catalysts, and mechanistic insights.
HTS could be used to rapidly screen a wide range of catalysts and reaction conditions for the transformations discussed in section 9.1. For example, a library of different metal catalysts, ligands, bases, and solvents could be screened in parallel to identify the optimal conditions for a specific cross-coupling reaction. This approach has been successfully used in pharmaceutical development to accelerate the optimization of chemical reactions. uni-muenchen.de
Furthermore, HTS can be a valuable tool for mechanistic elucidation. By systematically varying reaction parameters and analyzing the resulting product distributions, it is possible to gain insights into the underlying reaction mechanism. For instance, HTS could be used to probe the kinetics of a reaction, identify key intermediates, and determine the influence of different functional groups on reactivity. The use of automated reaction platforms and rapid analytical techniques, such as UPLC-MS, is crucial for the successful implementation of HTS in mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
